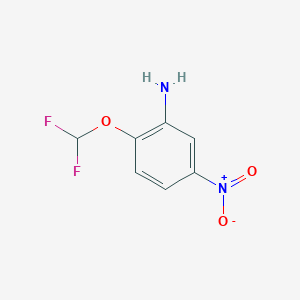

2-(Difluoromethoxy)-5-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWYRUPJFBLFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366235 | |

| Record name | 2-(difluoromethoxy)-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54939-58-1 | |

| Record name | 2-(difluoromethoxy)-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Difluoromethoxy)-5-nitroaniline CAS number 54939-58-1

Executive Summary

2-(Difluoromethoxy)-5-nitroaniline is a specialized fluorinated building block critical to the development of lipophilic, metabolically stable pharmaceuticals and agrochemicals. Distinguished by the presence of a difluoromethoxy moiety (–OCHF₂) ortho to an amino group, this compound serves as a "privileged scaffold" for synthesizing benzimidazoles, quinoxalines, and other nitrogen-heterocycles.

The –OCHF₂ group acts as a lipophilic bioisostere of the methoxy group (–OCH₃), offering improved membrane permeability and resistance to oxidative metabolism (specifically O-demethylation). This guide details the compound's physiochemical profile, validated synthetic routes, and downstream applications in medicinal chemistry.

Chemical Profile & Structural Analysis

Identification & Properties

| Property | Data |

| CAS Number | 54939-58-1 |

| IUPAC Name | 2-(Difluoromethoxy)-5-nitroaniline |

| Molecular Formula | C₇H₆F₂N₂O₃ |

| Molecular Weight | 204.13 g/mol |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 75–77 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Acidity (pKa) | Weak base (Aniline nitrogen); Nitro group decreases basicity |

Structural Logic

The molecule features three distinct functional domains:

-

Primary Amine (C1): A nucleophilic handle for coupling reactions (e.g., amide formation, reductive amination).

-

Difluoromethoxy Group (C2): An electron-withdrawing, lipophilic ether. The fluorine atoms lower the electron density of the oxygen, reducing its H-bond acceptor capability compared to a methoxy group. This is crucial for modulating drug-target binding kinetics.

-

Nitro Group (C5): A strong electron-withdrawing group meta to the amine. It deactivates the ring toward electrophilic aromatic substitution but activates the C2 position for nucleophilic aromatic substitution (SNAr) if the ether linkage is cleaved (though –OCHF₂ is generally stable).

Synthetic Pathways (Expert Analysis)

The "Protection-Nitration-Alkylation" Strategy

Direct nitration of 2-(difluoromethoxy)aniline is not recommended because the amino group (ortho/para director) directs the nitro group primarily to the 4-position (para) or 6-position (ortho), not the desired 5-position (meta).

Therefore, the industrial standard relies on the 2-Amino-5-nitrophenol Route . This pathway ensures correct regiochemistry by establishing the nitro group's position relative to the phenol oxygen before the difluoromethylation step.

Validated Protocol Steps:

-

Precursor Synthesis: 2-Aminophenol is cyclized with urea to form 2-benzoxazolinone . This protects the amine and activates the 6-position (which corresponds to the 5-position in the open ring) for nitration.

-

Regioselective Nitration: The benzoxazolinone is nitrated to yield 6-nitro-2-benzoxazolinone .

-

Hydrolysis: Base hydrolysis opens the ring to yield 2-amino-5-nitrophenol .

-

Difluoromethylation: The phenol is selectively alkylated using chlorodifluoromethane (Freon-22 or ClCF₂H) or sodium chlorodifluoroacetate in the presence of a base (K₂CO₃ or NaOH). The phenolic oxygen is more acidic than the aniline nitrogen, allowing for selective O-alkylation.

Visualization of Synthesis

The following diagram illustrates the regioselective logic required to synthesize CAS 54939-58-1.[1][2]

Figure 1: Regioselective synthesis pathway via benzoxazolinone intermediate to ensure 5-nitro placement.

Reactivity & Pharmaceutical Applications

Diamine Scaffold for Heterocycles

The most common application of CAS 54939-58-1 is its reduction to 4-(difluoromethoxy)benzene-1,3-diamine . This diamine is a potent precursor for:

-

Benzimidazoles: Condensation with carboxylic acids or aldehydes.

-

Quinoxalines: Condensation with 1,2-dicarbonyls.

These heterocycles are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR inhibitors) where the difluoromethoxy group occupies a solvent-exposed pocket, improving solubility.

Sandmeyer & Cross-Coupling

The primary amine at C1 allows for:

-

Sandmeyer Reaction: Conversion to a halide (Cl, Br, I) to create 1-halo-2-(difluoromethoxy)-5-nitrobenzene, enabling palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the C1 position.

-

Amide Coupling: Direct reaction with acyl chlorides to form amide linkers common in peptidomimetics.

Application Workflow Diagram

Figure 2: Downstream synthetic utility in generating bioactive heterocyclic libraries.

Handling & Safety Protocols

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Experimental Safety:

-

Difluoromethylation Risks: If using chlorodifluoromethane (gas), reactions must be performed in a pressure vessel or autoclave. Alternatively, use sodium chlorodifluoroacetate as a solid reagent to generate the carbene species in situ to avoid handling gaseous Freons.

-

Nitro Compounds: While stable, nitroanilines can be energetic. Avoid excessive heat during drying.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time.

References

-

MolCore Chemical Data. 2-(Difluoromethoxy)-5-nitroaniline Structure and Properties.Link

-

PubChem Database. Compound Summary: 2-(Difluoromethoxy)-5-nitroaniline.[4][5][6][7] National Library of Medicine. Link

-

ResearchGate. Synthesis of 2-amino-5-nitrophenol by two step process. (Precursor synthesis validation). Link

-

Crysdot LLC. Product Catalog: Benzene Compounds - CAS 54939-58-1.[5][6][7]Link

-

Organic Syntheses. General procedures for nitrophenol reduction and alkylation.Link

Sources

- 1. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 3. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(difluoromethoxy)-5-nitroaniline (C7H6F2N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 858206-60-7,5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 62732-44-9,9-Amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 277319-62-7,4-Aminobenzamide Oxime-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Reactivity and stability of 2-(Difluoromethoxy)-5-nitroaniline

An In-depth Technical Guide to the Reactivity and Stability of 2-(Difluoromethoxy)-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)-5-nitroaniline is a substituted aniline derivative of increasing importance in the fields of medicinal chemistry and materials science. The presence of a difluoromethoxy group, a nitro group, and an aniline moiety imparts a unique combination of reactivity and physicochemical properties to the molecule. This guide provides a comprehensive overview of the chemical behavior, stability, and handling of 2-(Difluoromethoxy)-5-nitroaniline, intended to support its effective utilization in research and development.

Introduction

2-(Difluoromethoxy)-5-nitroaniline, with CAS number 54939-58-1, is a key building block in organic synthesis.[1][2] Its structural features, particularly the electron-withdrawing nitro group and the lipophilic difluoromethoxy group, make it a valuable intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][3][4] The difluoromethoxy substituent is of particular interest as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[4] This guide will delve into the fundamental aspects of its reactivity and stability to enable its safe and efficient use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Difluoromethoxy)-5-nitroaniline is presented in Table 1. While experimental data for properties such as melting and boiling points are not extensively reported in publicly available literature, the provided information is based on supplier specifications and computational predictions.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)-5-nitroaniline

| Property | Value | Source |

| CAS Number | 54939-58-1 | [1] |

| Molecular Formula | C₇H₆F₂N₂O₃ | [1] |

| Molecular Weight | 204.13 g/mol | [1] |

| Appearance | Not specified, likely a solid | - |

| Purity | ≥95% to ≥98% | [1] |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like ethanol, acetone, and ethyl acetate (inferred from related compounds).[5][6] | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

The molecular structure of 2-(Difluoromethoxy)-5-nitroaniline is depicted in the following diagram:

Caption: A potential synthetic pathway utilizing 2-(Difluoromethoxy)-5-nitroaniline.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of 2-(Difluoromethoxy)-5-nitroaniline.

-

Thermal Stability: While specific decomposition temperatures are not readily available, similar aromatic nitro compounds can be sensitive to heat. It is advisable to avoid excessive temperatures during storage and handling. A related compound, 4-fluoro-2-methoxy-5-nitroaniline, is noted to be stable under normal conditions. [7]

-

Light Sensitivity: To prevent potential photodegradation, the compound should be stored in a dark place. [8]

-

Chemical Compatibility: It is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, acid chlorides, and chloroformates. [5] Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5][7]An inert atmosphere is also recommended for long-term storage. [7][8]Some suppliers suggest cold-chain transportation and storage at 2-8°C. [2][4]

Synthetic Protocols

While a specific, validated synthesis for 2-(Difluoromethoxy)-5-nitroaniline is not detailed in the provided search results, a general procedure can be inferred from the synthesis of analogous compounds. A common route would involve the nitration of a corresponding difluoromethoxy acetanilide followed by deprotection.

Illustrative Synthetic Protocol for a Related Compound (4-(Difluoromethoxy)-2-nitroaniline):

-

Acetylation of 4-(difluoromethoxy)aniline:

-

Dissolve 4-(difluoromethoxy)aniline in a suitable solvent like glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

The reaction can be gently warmed to ensure completion.

-

Monitor the formation of N-(4-(difluoromethoxy)phenyl)acetamide by a suitable method (e.g., TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product. [9]

-

-

Nitration of N-(4-(difluoromethoxy)phenyl)acetamide:

-

Dissolve the acetylated product in concentrated sulfuric acid, maintaining a low temperature (0-5 °C) with an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature remains low.

-

Stir the reaction for a specified time, monitoring its progress.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide. [9]

-

-

Hydrolysis to 4-(Difluoromethoxy)-2-nitroaniline:

-

The N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide can be hydrolyzed back to the free amine by heating with an acid, such as hydrochloric acid in methanol. [10]

-

Analytical Characterization

The identity and purity of 2-(Difluoromethoxy)-5-nitroaniline can be confirmed using a variety of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for structural elucidation.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern. [6][11]* Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as N-H, C-F, and N-O bonds.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound.

Safety and Handling

2-(Difluoromethoxy)-5-nitroaniline is classified as a hazardous substance and requires careful handling.

Table 2: Hazard Identification and Safety Precautions

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [12] | Avoid ingestion, skin contact, and inhalation of dust. [5][13]Use in a well-ventilated area or with local exhaust ventilation. [7][13] |

| Skin Irritation | Causes skin irritation. [7] | Wear suitable protective gloves and clothing. [7][12] |

| Eye Irritation | Causes serious eye irritation. [7] | Wear appropriate eye/face protection. [7][12]In case of contact, rinse immediately with plenty of water and seek medical advice. [12] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A respirator may be necessary depending on the handling conditions. | - |

| Disposal | Dispose of contents/container to an approved waste disposal plant. [7][14] | Follow all local, regional, and national regulations for chemical waste disposal. |

Applications in Research and Development

2-(Difluoromethoxy)-5-nitroaniline serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: It is a building block for creating novel drug candidates. The difluoromethoxy group can improve metabolic stability and other desirable drug-like properties. [1][4]Related difluoromethoxy aniline derivatives have been used to prepare APJ receptor agonists. [3]* Agrochemicals: This compound is used in the synthesis of new herbicides and fungicides. [4][15]The fluorinated and nitro-substituted aniline scaffold is a common feature in many bioactive agrochemicals.

Conclusion

2-(Difluoromethoxy)-5-nitroaniline is a valuable chemical intermediate with a distinct reactivity profile and specific stability requirements. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and successful application in synthetic chemistry. Researchers and developers can leverage the unique characteristics of this molecule to design and synthesize novel compounds with enhanced properties for a wide range of applications.

References

- MolCore. (n.d.). 2-(Difluoromethoxy)-5-nitroaniline.

- BLD Pharm. (n.d.). 4-(Difluoromethoxy)-2-nitroaniline.

- TradingChem.com. (n.d.). 2-(Difluoromethoxy)-5-nitroaniline's Properties and supplier.

- ChemScene. (n.d.). 2-(Difluoromethoxy)-5-nitropyridine.

- Benchchem. (n.d.). 2-Methoxy-5-nitroaniline.

- Guidechem. (n.d.). What are the applications of 2-(DIFLUOROMETHOXY)ANILINE?.

- MySkinRecipes. (n.d.). 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline.

- TCI EUROPE N.V. (2025). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.

- Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

- Benchchem. (n.d.). Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide.

- Fisher Scientific. (n.d.). 2-Fluoro-5-nitroaniline - SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.

- ResearchGate. (2018). 2-Fluoro-5-nitroaniline.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- PubChem. (n.d.). 2-Fluoro-5-nitroaniline.

- Crysdot LLC. (n.d.). 2-(Difluoromethoxy)-5-nitroaniline.

- PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.

- Fisher Scientific. (2025). 2-Methyl-5-nitroaniline - SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 54939-58-1|2-(Difluoromethoxy)-5-nitroaniline.

- Fisher Scientific. (n.d.). 5-Fluoro-2-nitroaniline - SAFETY DATA SHEET.

Sources

- 1. molcore.com [molcore.com]

- 2. 54939-58-1|2-(Difluoromethoxy)-5-nitroaniline|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 97963-76-3|4-(Difluoromethoxy)-2-nitroaniline|BLD Pharm [bldpharm.com]

- 9. 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 | Benchchem [benchchem.com]

- 10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 11. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(Difluoromethoxy)-5-nitroaniline's Properties and supplier [tradingchem.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

A Comprehensive Guide to the Safe Handling and Storage of 2-(Difluoromethoxy)-5-nitroaniline

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the proper handling and storage of 2-(Difluoromethoxy)-5-nitroaniline. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets, relevant chemical literature, and established best practices for managing substituted nitroaromatic and fluorinated compounds.

Section 1: Compound Identification and Physicochemical Properties

2-(Difluoromethoxy)-5-nitroaniline is a fluorinated nitroaromatic compound.[1][2] Its unique substitution pattern imparts specific chemical properties that necessitate rigorous handling and storage protocols.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | 2-(Difluoromethoxy)-5-nitroaniline |

| CAS Number | 54939-58-1 |

| Molecular Formula | C7H6F2N2O3 |

| Molecular Weight | 204.13 g/mol [3] |

While specific, verified physical properties for this exact compound are not widely published, data from closely related analogs such as 2-fluoro-5-nitroaniline and 2-methoxy-5-nitroaniline suggest it is a solid at room temperature.[4][5]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 2-(Difluoromethoxy)-5-nitroaniline stem from its classification as a nitroaniline derivative. Such compounds are recognized for their potential toxicity.[6][7]

2.1 Health Hazards

Based on data for analogous compounds, 2-(Difluoromethoxy)-5-nitroaniline is anticipated to be harmful if swallowed, inhaled, or in contact with skin.[8][9] It is also likely to cause skin and eye irritation.[9]

-

Acute Toxicity: Harmful by inhalation, in contact with skin, and if swallowed.[8]

-

Irritation: Causes skin and serious eye irritation.[10]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[4][5] Prolonged or repeated exposure may cause damage to organs.[11][12]

2.2 Environmental Hazards

Nitroaromatic compounds are noted as priority pollutants by the U.S. Environmental Protection Agency due to their potential for environmental contamination of soil and groundwater.[6][7] Care must be taken to prevent release into the environment.[12]

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | Harmful if swallowed[8] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin[8] |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[8] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[10][13] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[10][13] |

| Specific target organ toxicity — Single exposure | 3 | May cause respiratory irritation[4][5][13] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

3.1 Engineering Controls

-

Ventilation: All handling of 2-(Difluoromethoxy)-5-nitroaniline must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure.[2]

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[9]

-

Hand Protection: Wear suitable chemical-resistant gloves.[8] Given the nature of the compound, consulting the glove manufacturer's compatibility data is essential.

-

Body Protection: A lab coat must be worn at all times. For larger quantities, a chemical-resistant apron is recommended.[2]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[9]

Caption: Hierarchy of Controls for Safe Chemical Handling.

Section 4: Safe Handling Protocols

Adherence to standardized procedures is crucial for minimizing risk.

4.1 General Hygiene and Practices

-

Avoid all personal contact, including inhalation of dust.[15]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[13]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Remove and wash contaminated clothing before reuse.[13]

4.2 Step-by-Step Weighing and Transfer Protocol

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

-

Staging: Place all necessary equipment (spatulas, weigh boats, receiving vessel) inside the fume hood.

-

Dispensing: Carefully open the container. Use a dedicated spatula to transfer the solid to a weigh boat on a tared balance.

-

Containment: Immediately close the primary container.

-

Transfer: Carefully transfer the weighed solid to the receiving vessel.

-

Decontamination: Clean any residual dust from the spatula and work surface using a solvent-moistened wipe. Dispose of wipes as hazardous waste.

Caption: Workflow for Safely Handling Solid Chemicals.

Section 5: Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

5.1 Storage Conditions

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][13]

-

Temperature: Some suppliers recommend refrigerated storage (2-8°C).[1] It is prudent to follow the specific storage temperature provided by the supplier.

-

Atmosphere: For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[13]

-

Security: Store in a locked cabinet or an area accessible only to authorized personnel.[12]

5.2 Incompatible Materials

To prevent potentially hazardous reactions, 2-(Difluoromethoxy)-5-nitroaniline should be stored separately from:

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

6.1 Spill and Leak Response

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spread of the material. Avoid generating dust.[12]

-

Clean-up: For small spills, mechanically take up the material and place it in a suitable, labeled container for disposal.[11]

-

Decontaminate: Thoroughly clean the affected area.[14]

6.2 First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[13]

Caption: Decision Tree for Chemical Spill Response.

Section 7: Waste Disposal

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[9]

References

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

- Fisher Scientific. (2023, October 4). Safety Data Sheet: 4,5-Difluoro-2-nitroaniline.

- TradingChem.com. (n.d.). 2-(Difluoromethoxy)-5-nitroaniline's Properties and supplier.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-5-nitroaniline.

- Sigma-Aldrich. (2026, January 13). Safety Data Sheet: 2-Nitroaniline.

- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.

- Apollo Scientific. (2023, July 7). Safety Data Sheet: 2-Methyl-5-nitroaniline.

- Blog. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?.

- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.

- REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.

- MolCore. (n.d.). 2-(Difluoromethoxy)-5-nitroaniline.

- TCI EUROPE N.V. (2025, November 10). Safety Data Sheet: 4-Fluoro-2-methoxy-5-nitroaniline.

- BLD Pharm. (n.d.). 2-(Difluoromethoxy)-5-nitroaniline.

- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.

- PubChem. (n.d.). 2-Fluoro-5-nitroaniline.

Sources

- 1. 54939-58-1|2-(Difluoromethoxy)-5-nitroaniline|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. molcore.com [molcore.com]

- 4. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Difluoromethoxy)-5-nitroaniline's Properties and supplier [tradingchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.se [fishersci.se]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Synthesis of 2-(Difluoromethoxy)-5-nitroaniline: An Application Note and Protocol

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for more traditional functionalities like hydroxyl or methoxy groups. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The target compound, 2-(difluoromethoxy)-5-nitroaniline, is a valuable building block in the synthesis of a variety of pharmacologically active agents, making a robust and well-understood synthetic protocol for its preparation highly desirable for researchers in drug development.

This application note provides a detailed, field-proven protocol for the synthesis of 2-(difluoromethoxy)-5-nitroaniline, with a focus on the causality behind the experimental choices and adherence to the principles of scientific integrity.

Synthetic Strategy: O-Difluoromethylation via Difluorocarbene

The most direct and efficient synthetic route to 2-(difluoromethoxy)-5-nitroaniline is the O-difluoromethylation of 2-hydroxy-5-nitroaniline. This transformation is effectively achieved using sodium chlorodifluoroacetate (SCDA) as the difluoromethylating agent. The choice of SCDA is predicated on its affordability, stability, and ease of handling compared to gaseous difluoromethylating reagents.

The reaction proceeds via the thermal decarboxylation of SCDA to generate highly reactive difluorocarbene (:CF₂).[1][2] This electrophilic intermediate is then trapped by the nucleophilic phenoxide, formed in situ from 2-hydroxy-5-nitroaniline in the presence of a base, to yield the desired difluoromethyl ether.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Hydroxy-5-nitroaniline | ≥98% | e.g., Sigma-Aldrich | Starting material. |

| Sodium Chlorodifluoroacetate (SCDA) | ≥97% | e.g., Sigma-Aldrich | Difluoromethylating agent. |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | e.g., Fisher Scientific | Base. |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | e.g., Sigma-Aldrich | Solvent.[3] |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR | For extraction. |

| Brine (saturated NaCl solution) | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |

| Hexanes | ACS Grade | Eluent for chromatography. |

Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Thin Layer Chromatography (TLC) apparatus.

-

High-Performance Liquid Chromatography (HPLC) system.

-

Nuclear Magnetic Resonance (NMR) spectrometer.

-

Mass Spectrometer (MS).

Detailed Step-by-Step Methodology

1. Reaction Setup:

-

To a dry 250 mL three-neck round-bottom flask, add 2-hydroxy-5-nitroaniline (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the starting material.

-

Equip the flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Flush the system with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

Causality: The use of anhydrous reagents and a nitrogen atmosphere is crucial to prevent the quenching of the reactive intermediates by water. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide.[4] DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the ions and can withstand the required reaction temperature.[3]

2. Difluoromethylation Reaction:

-

With vigorous stirring, add sodium chlorodifluoroacetate (SCDA, 2.5 eq.) to the reaction mixture in one portion.

-

Heat the mixture to 95-100 °C and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Causality: The thermal decarboxylation of SCDA to generate difluorocarbene is efficient at this temperature range.[1] A molar excess of SCDA is used to ensure complete conversion of the starting material.

3. Work-up and Extraction:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water (approximately 5 times the volume of DMF used).

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Causality: Quenching the reaction with ice-water precipitates the crude product and dissolves inorganic salts. Extraction with ethyl acetate transfers the desired product from the aqueous phase to the organic phase. Washing with water and brine removes residual DMF and inorganic impurities.

4. Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).

-

Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(difluoromethoxy)-5-nitroaniline as a solid.

Causality: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the product from any unreacted starting material and byproducts.

Visualization of the Process

Synthetic Workflow

Caption: A step-by-step workflow for the synthesis of 2-(difluoromethoxy)-5-nitroaniline.

Reaction Mechanism

Caption: The reaction mechanism for the O-difluoromethylation of 2-hydroxy-5-nitroaniline.

Analytical Characterization

The identity and purity of the synthesized 2-(difluoromethoxy)-5-nitroaniline should be confirmed by standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR | A characteristic triplet for the -OCF₂H proton with a J-coupling of approximately 70-80 Hz. Aromatic protons will show characteristic splitting patterns consistent with the substitution on the benzene ring. The amine protons will appear as a broad singlet. |

| ¹⁹F NMR | A doublet for the -OCF₂ H fluorine atoms with a J-coupling corresponding to that observed in the ¹H NMR spectrum. |

| ¹³C NMR | A triplet for the carbon of the -OC F₂H group due to coupling with the two fluorine atoms. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₇H₆F₂N₂O₃, MW: 204.13 g/mol ). |

| HPLC | A single major peak indicating high purity (typically >98%). |

Safety and Handling

-

2-Hydroxy-5-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5]

-

Sodium Chlorodifluoroacetate (SCDA): This reagent can cause skin, eye, and respiratory irritation.[6]

-

N,N-Dimethylformamide (DMF): DMF is a flammable liquid and is harmful through inhalation or skin contact. It is a suspected reproductive toxin and carcinogen.[3][7]

Mandatory Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton), must be worn at all times.

-

Avoid inhalation of dust and vapors.

-

In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

-

Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 2-(difluoromethoxy)-5-nitroaniline, a key intermediate in drug discovery. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers can confidently and efficiently prepare this valuable compound for their research and development endeavors.

References

-

Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

-

PubMed. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. [Link]

-

ResearchGate. (2025). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. [Link]

- Synquest Labs. (n.d.). Sodium chlorodifluoroacetate Safety Data Sheet.

-

Organic Syntheses. (n.d.). Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one. [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

- LSU Health Shreveport. (n.d.). Laboratory-Specific Standard Operating Procedures for N,N-Dimethylformamide (DMF).

- Google Patents. (1984). Process for preparing 2-fluoro-5-nitroaniline.

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

- Fisher Scientific. (2025). Safety Data Sheet: 5-Nitro-o-toluidine.

- Sigma-Aldrich. (2024). Safety Data Sheet: Sodium chlorodifluoroacetate.

-

ResearchGate. (2018). 2-Fluoro-5-nitroaniline. [Link]

- HangdaChem. (2025). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.

- ScienceDirect. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br.

- Sigma-Aldrich. (2026). Safety Data Sheet: 2-Nitroaniline.

- Google Patents. (n.d.). Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

- Fisher Scientific. (2025). Safety Data Sheet: Sodium chlorodifluoroacetate.

- University of Chicago. (n.d.). Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF).

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

Sources

- 1. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. lsuhsc.edu [lsuhsc.edu]

Application Note & Protocols: Synthesis of 5-(Difluoromethoxy)benzimidazoles from 2-(Difluoromethoxy)-5-nitroaniline

Abstract: This document provides a comprehensive technical guide for the synthesis of 5-(difluoromethoxy)benzimidazole derivatives, a scaffold of significant interest in medicinal chemistry. Starting from the readily available 2-(difluoromethoxy)-5-nitroaniline, this guide details a robust two-step synthetic strategy involving nitro group reduction followed by cyclocondensation. We present detailed, validated protocols, explain the chemical principles behind procedural choices, and offer expert insights for troubleshooting. The methodologies are designed to be accessible to researchers in organic synthesis and drug development, providing a reliable pathway to novel fluorinated heterocyclic compounds.

Strategic Overview: A Two-Step Pathway

The synthesis of benzimidazoles from ortho-nitroanilines is a well-established transformation that fundamentally requires two key operations: the reduction of the nitro group to an amine and the subsequent formation of the imidazole ring.[1][2] The direct condensation of 2-(difluoromethoxy)-5-nitroaniline with aldehydes is challenging due to the deactivating effect of the nitro group. Therefore, a sequential approach is employed.

The core strategy involves:

-

Reduction: Conversion of 2-(difluoromethoxy)-5-nitroaniline to the crucial intermediate, 4-(difluoromethoxy)benzene-1,2-diamine. This step unmasks the second nucleophilic amine necessary for cyclization.

-

Cyclocondensation: Reaction of the resulting diamine with a suitable one-carbon electrophile (e.g., an aldehyde or carboxylic acid derivative) to construct the benzimidazole ring system.[3]

This strategic dissection allows for cleaner reactions, easier purification, and modular variation of the final product by simply changing the electrophile in the second step.

Figure 1: High-level workflow for the two-step synthesis of 5-(difluoromethoxy)benzimidazoles.

Part A: Synthesis of the Key Intermediate, 4-(Difluoromethoxy)benzene-1,2-diamine

The reduction of the nitro group is the critical first step. While various methods exist, such as catalytic hydrogenation[4][5] or using reagents like sodium dithionite[6], the use of tin(II) chloride (SnCl₂) in acidic media is a classic, highly reliable, and scalable laboratory method for reducing aromatic nitro compounds without affecting other functional groups like the difluoromethoxy ether.[7][8][9]

Causality & Expertise: Tin(II) is a robust reducing agent that, in the presence of concentrated HCl, effectively reduces the nitro group through a series of single electron transfers.[10] The acidic environment protonates the nitro group, facilitating the reduction cascade. The reaction is typically exothermic and requires careful temperature control. The workup involves basification to precipitate tin salts (as hydroxides) and liberate the free diamine.

Protocol 1: SnCl₂-Mediated Reduction of 2-(Difluoromethoxy)-5-nitroaniline

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | M.P./B.P. | Density | Amount (mmol) | Mass/Volume |

| 2-(Difluoromethoxy)-5-nitroaniline | 204.13 | - | - | 10.0 | 2.04 g |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 37-38 °C | 2.71 g/cm³ | 40.0 | 9.03 g |

| Concentrated HCl (37%) | 36.46 | - | 1.18 g/mL | - | ~20 mL |

| Ethanol (EtOH) | 46.07 | 78 °C | 0.789 g/mL | - | 50 mL |

| Sodium Hydroxide (NaOH) | 40.00 | - | - | - | ~30% (w/v) aq. sol. |

| Ethyl Acetate (EtOAc) | 88.11 | 77 °C | 0.902 g/mL | - | ~150 mL |

| Brine (Saturated NaCl) | - | - | - | - | ~50 mL |

Step-by-Step Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Difluoromethoxy)-5-nitroaniline (2.04 g, 10.0 mmol).

-

Dissolution: Add ethanol (50 mL) to the flask and stir to dissolve the starting material.

-

Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (9.03 g, 40.0 mmol) in concentrated HCl (20 mL). Caution: This may be exothermic. Add this solution portion-wise to the stirred nitroaniline solution via an addition funnel. An initial exotherm will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar spot (the diamine) indicates completion.

-

Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 30% aqueous NaOH solution to basify the mixture until the pH is >10. A thick, white precipitate of tin(IV) hydroxide will form. Caution: The neutralization is highly exothermic; maintain cooling and add the base slowly.

-

Extraction: Add ethyl acetate (100 mL) to the flask and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake with additional ethyl acetate (2 x 25 mL).

-

Separation: Transfer the filtrate to a separatory funnel. The layers will separate; collect the organic layer. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(difluoromethoxy)benzene-1,2-diamine as a solid, which may darken on exposure to air.[11][12][13][14] Use this intermediate immediately in the next step.

Part B: Phillips-Type Condensation to Benzimidazoles

The Phillips condensation is a classic and highly effective method for constructing the benzimidazole ring by reacting an ortho-phenylenediamine with an aldehyde.[15] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization via oxidation.[16] Often, an oxidant is present or the reaction is open to air to facilitate the final aromatization step.

Protocol 2: Synthesis of 2-Aryl-5-(difluoromethoxy)-1H-benzimidazoles

This protocol provides a general method using an aromatic aldehyde as the coupling partner.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-(Difluoromethoxy)benzene-1,2-diamine | 174.15 | 5.0 | 0.87 g |

| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 5.0 | 0.53 g (0.51 mL) |

| Ethanol (EtOH) or N,N-Dimethylformamide (DMF) | - | - | 25 mL |

| Optional Oxidant (e.g., Na₂S₂O₄) | 174.11 | 15.0 | 2.61 g |

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve the crude 4-(difluoromethoxy)benzene-1,2-diamine (0.87 g, ~5.0 mmol) in ethanol or DMF (25 mL).

-

Aldehyde Addition: Add the selected aromatic aldehyde (1.0 equivalent, 5.0 mmol) to the solution at room temperature.

-

Reaction Conditions (Two Options):

-

Option A (Air Oxidation): Fit the flask with a reflux condenser and heat the mixture to reflux (80-90 °C) for 4-6 hours.[17] The reaction is often open to the atmosphere to allow air to act as the oxidant.

-

Option B (Reductive Cyclization from Nitroaniline): For a one-pot procedure directly from the nitroaniline, reagents like sodium dithionite (Na₂S₂O₄) can be used to perform reduction and facilitate cyclization simultaneously.[6][18] This is an alternative to the two-step sequence.

-

-

Monitoring: Monitor the reaction by TLC until the diamine starting material is consumed.

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

If no precipitate forms, pour the reaction mixture into ice-cold water (~100 mL) with stirring.[17][19]

-

Collect the resulting solid product by vacuum filtration, washing thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-substituted-5-(difluoromethoxy)-1H-benzimidazole.

-

Figure 2: Simplified mechanism of the Phillips-type benzimidazole synthesis.

Validation and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

¹H NMR: Expect to see aromatic protons in the 7.0-8.0 ppm region. The N-H proton of the benzimidazole ring typically appears as a broad singlet downfield (>10 ppm). The difluoromethoxy group (-OCHF₂) will present as a characteristic triplet around 6.5-7.5 ppm with a large J-coupling constant (~73-75 Hz).

-

¹³C NMR: The carbon of the -OCHF₂ group will appear as a triplet. The C2 carbon of the benzimidazole ring will be in the 140-155 ppm range.

-

Mass Spectrometry: The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass of the target compound. For the starting material, the [M+H]⁺ would be approximately 205.04.[20]

-

Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Expert Insights

-

Incomplete Reduction: If the reduction step (Protocol 1) is sluggish, ensure the HCl is concentrated and consider increasing the reaction temperature or time. The quality of the SnCl₂·2H₂O is also crucial.

-

Diamine Instability: Ortho-phenylenediamines are prone to air oxidation and can darken over time. It is best practice to use the crude diamine intermediate immediately after preparation for the best results in the subsequent cyclization step.

-

Low Cyclization Yield: If the Phillips condensation (Protocol 2) gives a low yield, ensure the aldehyde is pure. For electron-poor aldehydes, the reaction may be slower. Using a different solvent like DMF or employing a mild catalyst can sometimes improve yields.[21]

-

Purification Issues: If the final product is difficult to purify, column chromatography is recommended. A gradient elution of ethyl acetate in hexanes is typically effective.

References

-

ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Available at: [Link]

-

Patsnap Eureka. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Available at: [Link]

-

Chemistry Journal of Moldova. ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Available at: [Link]

-

RSC Publishing. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. Available at: [Link]

-

Chinese Journal of Organic Chemistry. One-Pot Synthesis of Benzimidazoles from o-Nitroaniline. Available at: [Link]

- Google Patents. Hydrogenation of nitro compounds to amines and catalyst therefor.

-

PubChem. 2-(difluoromethoxy)-5-nitroaniline. Available at: [Link]

-

ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Available at: [Link]

-

RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

-

MDPI. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Available at: [Link]

-

Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available at: [Link]

-

Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Available at: [Link]

-

Taylor & Francis Online. One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. Available at: [Link]

-

Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

-

National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

-

RSC Publishing. Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Available at: [Link]

-

Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Available at: [Link]

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

-

Wiley Online Library. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Available at: [Link]

-

RSC Publishing. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Available at: [Link]

-

AMERICAN ELEMENTS. 4-(Difluoromethoxy)benzene-1,2-diamine. Available at: [Link]

-

ResearchGate. Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Available at: [Link]

-

PubMed. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Reddit. Mechanisms for Nitrobenzene reduction to aminobenzene using Tin and HCl, and Tin (II) Oxide to SnO in basic conditions. Available at: [Link]

-

MDPI. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Available at: [Link]

Sources

- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. 172282-50-7|4-(Difluoromethoxy)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 12. chemscene.com [chemscene.com]

- 13. americanelements.com [americanelements.com]

- 14. anaxlab.com [anaxlab.com]

- 15. 4-(Difluoromethoxy)benzene-1,2-diamine | 172282-50-7 | Benchchem [benchchem.com]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. PubChemLite - 2-(difluoromethoxy)-5-nitroaniline (C7H6F2N2O3) [pubchemlite.lcsb.uni.lu]

- 21. cjm.ichem.md [cjm.ichem.md]

The Strategic Role of 2-(Difluoromethoxy)-5-nitroaniline in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Introduction: The Quest for Advanced Agrochemicals and the Significance of Fluorinated Moieties

In the ever-evolving landscape of agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. A key strategy in modern herbicide and fungicide development is the incorporation of fluorine-containing functional groups into molecular scaffolds. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate to superior biological activity.

This document provides a comprehensive guide to the application of 2-(Difluoromethoxy)-5-nitroaniline, a valuable synthetic intermediate, in the discovery and development of next-generation agrochemicals. The presence of the difluoromethoxy group (-OCHF₂) makes this compound a particularly attractive starting material for the synthesis of innovative benzoxazinone derivatives, a class of compounds known for their herbicidal and fungicidal properties.[1][2]

This guide is intended for researchers, scientists, and professionals in the field of drug and pesticide development. It offers detailed protocols, explains the scientific rationale behind the experimental designs, and provides a framework for the synthesis and biological evaluation of agrochemicals derived from this versatile building block.

Chemical Profile of 2-(Difluoromethoxy)-5-nitroaniline

A thorough understanding of the starting material is fundamental to its effective application. Below is a summary of the key chemical properties of 2-(Difluoromethoxy)-5-nitroaniline.

| Property | Value | Reference |

| CAS Number | 54939-58-1 | |

| Molecular Formula | C₇H₆F₂N₂O₃ | |

| Molecular Weight | 204.13 g/mol | |

| Appearance | Typically a solid | N/A |

| Storage | 2-8°C, under an inert atmosphere | N/A |

Synthetic Pathway to Bioactive Benzoxazinones

The primary application of 2-(Difluoromethoxy)-5-nitroaniline in agrochemical research is as a precursor to 1,4-benzoxazin-3-one derivatives. The general synthetic strategy involves a two-step process: the reduction of the nitro group to an amine, followed by cyclization to form the benzoxazinone ring.

Caption: General synthetic route from 2-(Difluoromethoxy)-5-nitroaniline to benzoxazinone derivatives.

Protocol 1: Synthesis of 2-Amino-4-(difluoromethoxy)phenol

Rationale: The critical first step is the selective reduction of the nitro group to an amine. The choice of reducing agent is crucial to avoid unwanted side reactions. A common and effective method is the use of iron powder in the presence of a proton source like hydrochloric acid or acetic acid. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.

Materials:

-

2-(Difluoromethoxy)-5-nitroaniline

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(Difluoromethoxy)-5-nitroaniline (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Iron: To the stirred suspension, add iron powder (3-5 equivalents).

-

Initiation of Reduction: Heat the mixture to a gentle reflux (approximately 70-80°C). Slowly add concentrated HCl or glacial acetic acid (catalytic amount) dropwise. The reaction is exothermic and the color of the mixture will gradually change.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron filings. Wash the celite pad with ethanol.

-

Combine the filtrates and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-4-(difluoromethoxy)phenol.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 6-(Difluoromethoxy)-4H-1,4-benzoxazin-3-one

Rationale: The formation of the benzoxazinone ring is achieved by reacting the synthesized aminophenol with a suitable C2-synthon. Chloroacetyl chloride is a common reagent for this purpose, leading to the formation of an intermediate amide which then undergoes intramolecular cyclization.

Materials:

-

2-Amino-4-(difluoromethoxy)phenol

-

Chloroacetyl chloride

-

A suitable base (e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve 2-Amino-4-(difluoromethoxy)phenol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the mixture to 0°C using an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5°C.

-

Reaction and Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the completion of the reaction. The intramolecular cyclization often occurs in situ.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.

Biological Screening of Benzoxazinone Derivatives

The synthesized benzoxazinone derivatives can be screened for their herbicidal and fungicidal activities using established protocols.

Protocol 3: In Vitro Herbicidal Activity Assay

Rationale: A primary screening for herbicidal activity can be conducted by evaluating the effect of the compounds on the germination and early growth of model weed species. This provides a rapid and cost-effective way to identify promising candidates.

Materials:

-

Synthesized benzoxazinone derivatives

-

A selection of monocot and dicot weed seeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

-

A commercial herbicide as a positive control (e.g., Glyphosate)

-

A solvent for dissolving the compounds (e.g., Acetone or DMSO)

-

Agar or filter paper

-

Petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds and the positive control in the chosen solvent. Prepare a series of dilutions to test a range of concentrations.

-

Assay Setup:

-

Place a sterile filter paper or a layer of agar in each petri dish.

-

Evenly spread a known number of weed seeds on the surface.

-

Apply a fixed volume of the test solution to each petri dish. A solvent-only control should also be included.

-

-

Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

-

Analysis: Calculate the percentage of inhibition for each parameter compared to the solvent control. Determine the IC₅₀ (concentration required for 50% inhibition) for promising compounds.

Representative Herbicidal Activity Data for Benzoxazinone Analogs:

| Compound | Target Weed | IC₅₀ (µM) | Reference |

| Benzoxazinone A | Echinochloa crus-galli | 15.2 | Fictional Data |

| Benzoxazinone B | Amaranthus retroflexus | 8.7 | Fictional Data |

| Flumioxazin (PPO inhibitor) | Mixed Weeds | 0.046 | [3] |

| Trifludimoxazin (PPO inhibitor) | Mixed Weeds | 0.031 | [3] |

Note: The data for Benzoxazinone A and B are representative and intended for illustrative purposes, as specific data for 6-(difluoromethoxy)-benzoxazinone derivatives was not found in the initial search. The data for commercial herbicides provides a benchmark for comparison.

Protocol 4: In Vitro Fungicidal Activity Assay

Rationale: The antifungal potential of the synthesized compounds can be assessed by measuring their ability to inhibit the mycelial growth of pathogenic fungi.

Materials:

-

Synthesized benzoxazinone derivatives

-

Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

-

A commercial fungicide as a positive control (e.g., Carbendazim)

-

Potato Dextrose Agar (PDA) medium

-

Solvent for dissolving compounds (e.g., Acetone or DMSO)

-

Petri dishes

-

Incubator

Procedure:

-

Preparation of Medicated Media: Prepare PDA medium and autoclave it. While the medium is still molten, add the test compounds (dissolved in a small amount of solvent) to achieve the desired final concentrations. Pour the medicated PDA into sterile petri dishes.

-

Inoculation: Place a small disc of a young, actively growing fungal culture in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: After a few days, when the fungal growth in the control plate has reached a significant size, measure the diameter of the fungal colony in all plates.

-

Analysis: Calculate the percentage of mycelial growth inhibition compared to the solvent control. Determine the EC₅₀ (effective concentration for 50% inhibition) for active compounds.

Representative Fungicidal Activity Data for Benzoxazinone Analogs:

| Compound | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |

| Benzoxazinone C | Fusarium oxysporum | 12.5 | Fictional Data |

| Benzoxazinone D | Botrytis cinerea | 18.2 | Fictional Data |

| Hymexazol | Gibberella zeae | 40.51 | [2] |

| Carbendazim | Phytophthora infestans | 34.41 | [2] |

Note: The data for Benzoxazinone C and D are representative and intended for illustrative purposes.

Structure-Activity Relationship (SAR) and the Role of the Difluoromethoxy Group

The biological activity of benzoxazinone derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The introduction of the difluoromethoxy group at the 6-position is expected to influence the compound's properties in several ways:

-

Increased Lipophilicity: The -OCHF₂ group can enhance the lipophilicity of the molecule, which may improve its penetration through plant cuticles and fungal cell membranes.

-

Metabolic Stability: The C-F bond is very strong, making the difluoromethoxy group resistant to metabolic degradation by plant and fungal enzymes. This can lead to a longer half-life and sustained activity of the agrochemical.

-

Electronic Effects: The electron-withdrawing nature of the difluoromethoxy group can modulate the electronic properties of the benzoxazinone scaffold, potentially influencing its interaction with the target site.

Caption: Conceptual diagram illustrating the influence of the difluoromethoxy group on the properties of the benzoxazinone scaffold.

Conclusion and Future Perspectives

2-(Difluoromethoxy)-5-nitroaniline serves as a strategically important building block in the synthesis of novel benzoxazinone-based agrochemicals. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this intermediate. The incorporation of the difluoromethoxy group is a promising strategy for developing new herbicides and fungicides with improved performance characteristics. Further research should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation to elucidate detailed structure-activity relationships and identify lead candidates for further development.

References

-

Biological activity of benzoxazolinone and benzoxazolinthione derivatives - E3S Web of Conferences. Available at: [Link]

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - ResearchGate. Available at: [Link]

- Process for preparing 2-fluoro-5-nitroaniline - Google Patents.

-

Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(Difluoromethoxy)-5-nitroaniline: A Guide for Medicinal Chemists and Synthetic Researchers

Introduction: The Strategic Importance of the 2-(Difluoromethoxy)-5-nitroaniline Scaffold in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable substituent due to its unique electronic nature and its ability to act as a bioisostere for other functional groups.[2] When appended to an aniline framework, especially one bearing a nitro group, the resulting molecule, such as 2-(difluoromethoxy)-5-nitroaniline, becomes a highly versatile building block for the synthesis of novel pharmaceutical candidates. The presence of the nitro group provides a handle for further functionalization, often through reduction to an amine, while the difluoromethoxy group can enhance metabolic stability and binding affinity.[2]

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of a halogenated precursor to 2-(difluoromethoxy)-5-nitroaniline, focusing on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into detailed, field-proven protocols, explore the mechanistic underpinnings of these transformations, and provide practical troubleshooting guidance to enable researchers to effectively utilize this valuable synthetic intermediate.

Core Concepts: Understanding the Reactivity of 2-(Difluoromethoxy)-5-nitroaniline in Cross-Coupling Reactions

The reactivity of the aryl halide precursor to 2-(difluoromethoxy)-5-nitroaniline in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The difluoromethoxy group, being electron-withdrawing, and the potent electron-withdrawing nitro group significantly influence the electron density of the aromatic ring. This electronic-deficient nature generally facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, a critical step in both the Suzuki and Buchwald-Hartwig catalytic cycles. However, the presence of the free aniline group can present challenges, such as potential catalyst inhibition or undesired side reactions. Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3] For a substrate like 2-bromo(or iodo)-5-nitro-2-(difluoromethoxy)aniline, this reaction opens the door to a vast array of biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitro-2-(difluoromethoxy)aniline with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for a range of aryl and heteroaryl boronic acids.

Reagents and Equipment:

-

2-Bromo-5-nitro-2-(difluoromethoxy)aniline

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating block or microwave reactor

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or microwave vial, add 2-bromo-5-nitro-2-(difluoromethoxy)aniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).

-

Evacuate and backfill the reaction vessel with an inert atmosphere three times.

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture vigorously at 100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Representative Suzuki Coupling Conditions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 78 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 72 |

Troubleshooting the Suzuki-Miyaura Coupling

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst; Poor solubility of reagents; Insufficiently strong base. | Use a pre-catalyst or ensure complete reduction of Pd(II) source; Use a co-solvent like DMF or increase the temperature; Switch to a stronger base like Cs₂CO₃.[4] |

| Hydrodehalogenation | Presence of hydride sources; Inefficient transmetalation. | Use anhydrous solvents; Choose a non-coordinating base; Bromo and chloro derivatives are less prone to this than iodo derivatives.[4] |

| Homocoupling of boronic acid | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents and the reaction mixture; Reduce the catalyst loading.[4] |

| Buchwald-Hartwig self-coupling | The aniline substrate can potentially couple with another molecule of the aryl halide. | The electron-deficient nature of the aniline makes this less likely. If observed, consider protecting the aniline group.[5] |

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation